molecular formula C15H20N4O6 B14949666 ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate

ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate

Cat. No.: B14949666
M. Wt: 352.34 g/mol
InChI Key: FQFQZJLOWSMDPD-MHWRWJLKSA-N
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Description

Ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate typically involves the reaction of ethyl 3,3-dimethylpentanoate with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylbutanoate
  • Ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylhexanoate
  • Ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylheptanoate

Uniqueness

Ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate is unique due to its specific structural features, such as the presence of the dinitrophenyl group and the hydrazone linkage. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H20N4O6

Molecular Weight

352.34 g/mol

IUPAC Name

ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]-3,3-dimethylpentanoate

InChI

InChI=1S/C15H20N4O6/c1-5-25-14(20)9-15(3,4)10(2)16-17-12-7-6-11(18(21)22)8-13(12)19(23)24/h6-8,17H,5,9H2,1-4H3/b16-10+

InChI Key

FQFQZJLOWSMDPD-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)CC(C)(C)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CCOC(=O)CC(C)(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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